methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17354020
InChI: InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m0/s1
SMILES:
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol

methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

CAS No.:

Cat. No.: VC17354020

Molecular Formula: C13H13F3O3

Molecular Weight: 274.23 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate -

Specification

Molecular Formula C13H13F3O3
Molecular Weight 274.23 g/mol
IUPAC Name methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Standard InChI InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m0/s1
Standard InChI Key MJPNDBIPJQNUCT-WDEREUQCSA-N
Isomeric SMILES COC(=O)[C@H]1CC[C@H](O1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a five-membered oxolane (tetrahydrofuran) ring with two chiral centers at the 2R and 5S positions. The phenyl group at position 5 is substituted with a trifluoromethyl (-CF₃) group, while position 2 contains a methyl ester (-COOCH₃). This configuration imparts significant lipophilicity and metabolic stability, traits often sought in drug design .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₃F₃O₃
Molecular Weight274.23 g/mol
IUPAC Namemethyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Stereochemistry(2R,5S) configuration
Canonical SMILESCOC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F
Key Functional GroupsOxolane ring, trifluoromethylphenyl, methyl ester

The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in substitution and cyclization reactions. The compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Stereochemical Control

The synthesis of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate requires precise stereochemical control. Asymmetric synthesis methods dominate its preparation, often employing chiral catalysts or enantioselective starting materials.

Asymmetric Catalysis

A common approach involves the use of Sharpless epoxidation or Jacobsen kinetic resolution to establish the oxolane ring’s stereochemistry. For example, enantioselective cyclization of a diol precursor with a trifluoromethylphenyl substituent can yield the desired (2R,5S) configuration.

Stepwise Synthesis

Key steps include:

  • Friedel-Crafts Acylation: Introducing the trifluoromethylphenyl group to a cyclic ketone intermediate.

  • Stereoselective Reduction: Using catalysts like (R)-BINAP-RuCl₂ to achieve the correct diastereomeric ratio.

  • Esterification: Reaction with methyl chloroformate to install the methyl ester.

Table 2: Representative Synthetic Pathways

MethodYield (%)Stereoselectivity (de)Key Reagents/Catalysts
Asymmetric Cyclization65–70>90%Chiral Ru catalyst, BINAP
Kinetic Resolution5585%Lipase PS-IM, isopropanol
Diastereomeric Crystallization7599%Tartaric acid derivatives

Comparative Analysis with Related Oxolane Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBioactivity Highlights
Methyl (2R,5S)-5-[4-(CF₃)phenyl]oxolane-2-carboxylateC₁₃H₁₃F₃O₃-CF₃ at para positionAntimicrobial, CNS potential
5-[4-(CF₃)phenyl]oxolane-2-carboxylic acidC₁₂H₁₁F₃O₃Free carboxylic acid groupHigher solubility, lower logP
Methyl (2S,5R)-5-[3-CF₃-phenyl]oxolane-2-carboxylateC₁₃H₁₃F₃O₃-CF₃ at meta positionReduced antimicrobial activity

The para-substituted -CF₃ group in methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate maximizes steric and electronic effects, enhancing receptor binding compared to meta-substituted analogs.

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